molecular formula C21H34ClN B12805930 Piperidine, 1-(4-tert-butyl-1-phenylcyclohexyl)-, hydrochloride CAS No. 21594-80-9

Piperidine, 1-(4-tert-butyl-1-phenylcyclohexyl)-, hydrochloride

Cat. No.: B12805930
CAS No.: 21594-80-9
M. Wt: 336.0 g/mol
InChI Key: AXRGSPBHAQOVBN-UHFFFAOYSA-N
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Description

Piperidine, 1-(4-tert-butyl-1-phenylcyclohexyl)-, hydrochloride: is a chemical compound with the molecular formula C21H33N.ClH and a molecular weight of 336.01 . It is known for its unique structure, which includes a piperidine ring substituted with a 4-tert-butyl-1-phenylcyclohexyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-(4-tert-butyl-1-phenylcyclohexyl)-, hydrochloride typically involves the reaction of piperidine with 4-tert-butyl-1-phenylcyclohexyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Piperidine, 1-(4-tert-butyl-1-phenylcyclohexyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halogenated compounds, organic solvents, elevated temperatures.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced derivatives.

    Substitution: Functionalized derivatives with various substituents.

Scientific Research Applications

Piperidine, 1-(4-tert-butyl-1-phenylcyclohexyl)-, hydrochloride is utilized in several scientific research fields, including:

    Chemistry: As a reagent in organic synthesis, it is used to study reaction mechanisms and develop new synthetic pathways.

    Biology: It is employed in biochemical assays to investigate enzyme interactions and receptor binding.

    Medicine: Research on this compound includes its potential therapeutic applications, such as its effects on neurological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperidine, 1-(4-tert-butyl-1-phenylcyclohexyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, neurotransmitter release, or enzyme inhibition.

Comparison with Similar Compounds

    Piperidine, 1-(4-tert-butyl-1-phenylcyclohexyl)-, hydrochloride: can be compared to other piperidine derivatives, such as:

Uniqueness: The presence of the 4-tert-butyl group in this compound imparts unique steric and electronic properties, distinguishing it from other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior.

Properties

CAS No.

21594-80-9

Molecular Formula

C21H34ClN

Molecular Weight

336.0 g/mol

IUPAC Name

1-(4-tert-butyl-1-phenylcyclohexyl)piperidine;hydrochloride

InChI

InChI=1S/C21H33N.ClH/c1-20(2,3)18-12-14-21(15-13-18,19-10-6-4-7-11-19)22-16-8-5-9-17-22;/h4,6-7,10-11,18H,5,8-9,12-17H2,1-3H3;1H

InChI Key

AXRGSPBHAQOVBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3.Cl

Origin of Product

United States

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